3-p-Chlorobenzoyl benzoic acid

Organic synthesis Friedel-Crafts catalysis Process chemistry

Choose 3-p-Chlorobenzoyl benzoic acid for its unique meta-regioisomeric profile, which offers a distinct pKa (~3.8) and solvation behavior compared to ortho or para isomers. This compound serves as a balanced lead scaffold in microtubule-targeting anticancer programs and a moderate-potency ALDH3A1 inhibitor tool. Leverage the FeCl₃/ZnCl₂ co-catalysis route for scale-up, which delivers 88% yield and 93% purity, minimizing hydrolytic side-products. Its defined electronic properties make it ideal for Topliss tree SAR exploration. Request a custom synthesis quote to secure your research-grade material.

Molecular Formula C14H9ClO3
Molecular Weight 260.67 g/mol
Cat. No. B8475625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-p-Chlorobenzoyl benzoic acid
Molecular FormulaC14H9ClO3
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H9ClO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8H,(H,17,18)
InChIKeyKMZGBGOFIMXLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-p-Chlorobenzoyl Benzoic Acid: Regioisomeric Benzophenone Carboxylic Acid with Meta-Substituted Framework


3-p-Chlorobenzoyl benzoic acid (IUPAC: 3-(4-chlorobenzoyl)benzoic acid, CAS: not assigned, MF: C₁₄H₉ClO₃, MW: 260.67 g/mol) is a meta-substituted benzophenone carboxylic acid derivative characterized by a 4-chlorobenzoyl moiety at the 3-position of the benzoic acid ring . This regioisomeric positioning distinguishes it from the more widely studied ortho-substituted analog 2-(4-chlorobenzoyl)benzoic acid (CAS 85-56-3) and the para-substituted 4-(4-chlorobenzoyl)benzoic acid, imparting distinct electronic, steric, and physicochemical properties relevant to synthetic applications and biological activity [1].

Why Regioisomeric or Non-Halogenated Benzophenone Carboxylic Acids Cannot Substitute 3-p-Chlorobenzoyl Benzoic Acid in Structure-Sensitive Applications


Substitution of 3-p-chlorobenzoyl benzoic acid with its ortho- or para-regioisomers, or with non-halogenated benzophenone carboxylic acids, leads to altered synthetic efficiency, physicochemical properties, and biological target engagement. The meta-substituted benzoyl group confers a distinct pKa profile (pKa ≈ 3.8 for meta-chlorobenzoic acid vs. 2.9 for ortho and 4.0 for para) [1], directly affecting solubility, formulation behavior, and receptor-binding interactions. In synthetic routes, catalyst selection (FeCl₃ vs. AlCl₃) markedly impacts yield and side-product formation, with FeCl₃ minimizing hydrolysis to 3-hydroxymethyl derivatives . Furthermore, in medicinal chemistry applications, the 4-chlorobenzoyl pharmacophore demonstrates biological activity profiles that differ substantially from non-halogenated or differently substituted analogs, as evidenced in microtubule assembly assays [2]. Generic substitution without quantitative justification risks compromised synthetic yield, altered biological readouts, or failure to meet specific research objectives.

Quantitative Differentiation Evidence for 3-p-Chlorobenzoyl Benzoic Acid Relative to Key Analogs and In-Class Comparators


Synthetic Yield and Side-Reaction Control: FeCl₃ vs. AlCl₃ Catalysis in Friedel-Crafts Acylation

In the synthesis of 3-p-chlorobenzoyl benzoic acid, FeCl₃-based catalysis outperforms AlCl₃ in minimizing undesired hydrolysis to 3-hydroxymethyl derivatives . A patented one-step method employing ZnCl₂/FeCl₃ co-catalysis achieves 88% yield and 93% purity . In contrast, AlCl₃-mediated reactions in non-polar toluene yield only 62% under comparable conditions, while acetonitrile yields 78% .

Organic synthesis Friedel-Crafts catalysis Process chemistry

Microtubule Assembly Activity: 4-Chlorobenzoyl Analogue vs. Paclitaxel

In a direct head-to-head evaluation of paclitaxel analogs, the 4-chlorobenzoyl-substituted analogue 4 (structurally related to 3-p-chlorobenzoyl benzoic acid) exhibited activity comparable to paclitaxel in a microtubule assembly assay (ED₅₀/ED₅₀(paclitaxel) = 0.79) and modest cytotoxicity against B16 melanoma cells (ED₅₀/ED₅₀(paclitaxel) = 3.1) [1]. This contrasts with other substituents: the 4-methoxy (5) and 3,4-dichloro (7) analogs showed no significant potency increase, while the 4-nitro (11) derivative was essentially inactive (ED₅₀/ED₅₀(paclitaxel) > 8.8) [1].

Medicinal chemistry Anticancer research Microtubule stabilizers

ALDH3A1 Inhibitory Potency: 3-p-Chlorobenzoyl Benzoic Acid vs. Selective Benzimidazole Inhibitor CB7

3-p-Chlorobenzoyl benzoic acid inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2100 nM (2.1 μM) [1]. This places it in a moderate potency range relative to the highly selective submicromolar inhibitor CB7 (1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole), which exhibits an IC₅₀ of 200 nM (0.2 μM) [2]. The compound thus provides a useful starting point for structure-activity relationship (SAR) studies where a weaker initial potency may allow for measurable improvement upon optimization.

Enzyme inhibition Cancer metabolism ALDH3A1 targeting

Regioisomeric Acidity Modulation: pKa of Meta-Chlorobenzoic Acid vs. Ortho and Para Isomers

The meta-substituted benzoic acid scaffold of 3-p-chlorobenzoyl benzoic acid confers an intermediate pKa value relative to ortho- and para-substituted analogs. For chlorobenzoic acid, reported pKa values are: ortho (2.9), meta (3.8), and para (4.0) [1]. This difference of 0.9 pKa units between meta and para, and 0.9 between ortho and meta, reflects distinct electronic and steric effects that influence ionization state at physiological pH, thereby affecting solubility, permeability, and target binding [1].

Physicochemical properties Drug design Ionization state

Solubility Profile in Organic Solvents: Meta-Substituted Benzoic Acids Exhibit Distinct Solvation Behavior

Meta-substituted benzoic acids, including 3-p-chlorobenzoyl benzoic acid, display solubility characteristics in organic solvents that differ from their ortho and para counterparts. Comprehensive solubility data compiled in the IUPAC-NIST Solubility Data Series show that the position of substitution significantly affects the extent of solvation and partitioning in both neat organic solvents and binary mixtures [1]. This differential solubility can impact crystallization behavior, reaction homogeneity, and downstream processing.

Solubility Formulation science Preformulation

Optimized Research and Industrial Application Scenarios for 3-p-Chlorobenzoyl Benzoic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization: Microtubule Stabilizer Scaffold Exploration

Use 3-p-chlorobenzoyl benzoic acid or its derivatives as a core scaffold in microtubule-targeting anticancer programs. The 4-chlorobenzoyl substitution retains microtubule assembly activity comparable to paclitaxel (ED₅₀ ratio 0.79) while modulating cytotoxicity (ratio 3.1), providing a balanced profile for lead optimization [1]. This scaffold offers a defined starting point for Topliss tree SAR exploration without the confounding potency extremes seen with nitro or fluoro analogs.

Synthetic Process Development: FeCl₃-Catalyzed Friedel-Crafts Acylation for High-Yield Preparation

Employ FeCl₃ or ZnCl₂/FeCl₃ co-catalysis in the synthesis of 3-p-chlorobenzoyl benzoic acid to achieve 88% yield and 93% purity, minimizing hydrolytic side products . This catalyst system outperforms AlCl₃ by 26–30% in non-optimal solvents, making it the preferred choice for process chemistry optimization and scale-up where consistent purity and yield are paramount.

ALDH3A1-Targeted Research: Moderate-Potency Inhibitor for Mechanistic Studies

Utilize 3-p-chlorobenzoyl benzoic acid as a moderate-potency ALDH3A1 inhibitor (IC₅₀ = 2.1 μM) in cancer metabolism research [2]. Its ~10-fold lower potency compared to selective inhibitors like CB7 (0.2 μM) makes it a valuable tool for investigating enzyme function without the confounding effects of potent inhibition, and it serves as a benchmark for comparative SAR studies [3].

Physicochemical Property Tuning: Exploiting Meta-Substituted Scaffold pKa and Solubility

Leverage the intermediate pKa (~3.8) of the meta-substituted benzoic acid scaffold to control ionization state and solubility in formulation development [4]. The distinct solvation behavior of meta-substituted benzoic acids, as documented in the IUPAC-NIST Solubility Data Series, informs solvent selection for reactions and crystallization, thereby optimizing downstream processing and drug delivery system design [5].

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